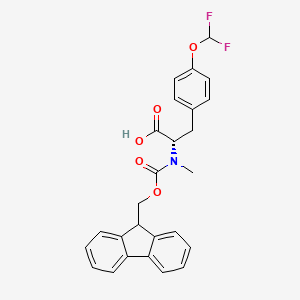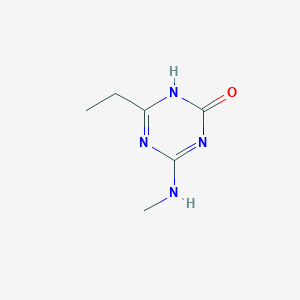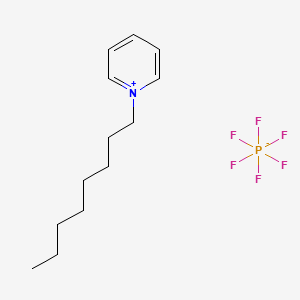
Octylpyridinium hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octylpyridin-1-iumhexafluorophosphate(V) is a quaternary ammonium salt with the molecular formula C13H22F6NP. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is characterized by its high thermal stability and solubility in organic solvents, making it a valuable reagent in synthetic chemistry .
Méthodes De Préparation
The synthesis of 1-Octylpyridin-1-iumhexafluorophosphate(V) typically involves the quaternization of pyridine with octyl bromide, followed by anion exchange with hexafluorophosphate. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the process is usually carried out under inert atmosphere to prevent moisture interference .
Synthetic Route:
Quaternization: Pyridine reacts with octyl bromide in the presence of a base (e.g., potassium carbonate) to form 1-octylpyridinium bromide.
Anion Exchange: The bromide ion is then exchanged with hexafluorophosphate using a salt like potassium hexafluorophosphate.
Industrial Production: Industrial production methods for 1-Octylpyridin-1-iumhexafluorophosphate(V) follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves rigorous purification steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
1-Octylpyridin-1-iumhexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the octyl chain, where halides or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like thiols or amines.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridinium compounds.
Substitution: Substituted octyl derivatives.
Applications De Recherche Scientifique
1-Octylpyridin-1-iumhexafluorophosphate(V) has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound is employed in the study of ion transport and membrane dynamics due to its ability to interact with biological membranes.
Medicine: Research has explored its potential as an antimicrobial agent, given its ability to disrupt microbial cell membranes.
Mécanisme D'action
The mechanism by which 1-Octylpyridin-1-iumhexafluorophosphate(V) exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s hydrophobic octyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the hexafluorophosphate anion can participate in various ionic interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
1-Octylpyridin-1-iumhexafluorophosphate(V) can be compared with other quaternary ammonium salts such as:
1-Hexylpyridin-1-ium hexafluorophosphate(V): Similar structure but with a shorter alkyl chain, leading to different solubility and reactivity properties.
1-Decylpyridin-1-ium hexafluorophosphate(V): Longer alkyl chain, which may enhance hydrophobic interactions but reduce solubility in certain solvents.
1-Octylpyridin-1-ium tetrafluoroborate: Different anion, which can affect the compound’s ionic strength and reactivity
Uniqueness: 1-Octylpyridin-1-iumhexafluorophosphate(V) stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and organic environments.
Propriétés
Formule moléculaire |
C13H22F6NP |
|---|---|
Poids moléculaire |
337.28 g/mol |
Nom IUPAC |
1-octylpyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C13H22N.F6P/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;1-7(2,3,4,5)6/h7,9-10,12-13H,2-6,8,11H2,1H3;/q+1;-1 |
Clé InChI |
INJAIFUMMHPCQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13130127.png)
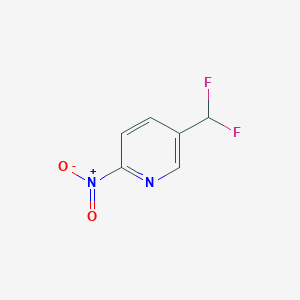
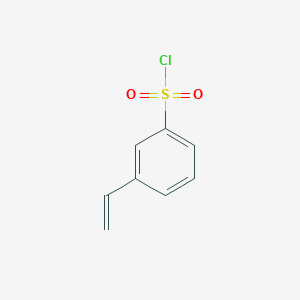
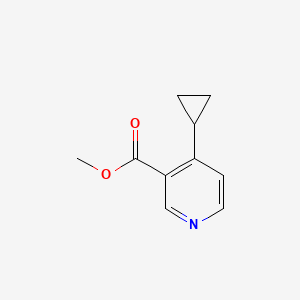
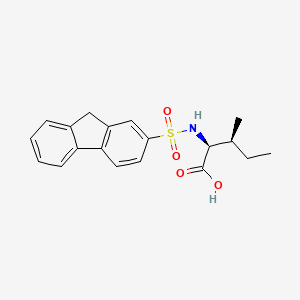

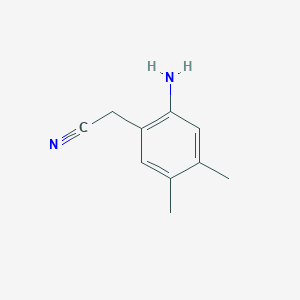
![7-Chloro-8-nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepine](/img/structure/B13130167.png)
![3-[9-(2-Cyanoethyl)-10-oxo-anthracen-9-yl]propanenitrile](/img/structure/B13130169.png)

